molecular formula C11H13ClN2 B12276690 2-[Amino(cyclopropyl)methyl]benzonitrile;hydrochloride

2-[Amino(cyclopropyl)methyl]benzonitrile;hydrochloride

Cat. No.: B12276690
M. Wt: 208.69 g/mol
InChI Key: WDIULJVDHDMNAD-UHFFFAOYSA-N
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Description

2-[Amino(cyclopropyl)methyl]benzonitrile;hydrochloride is a chemical compound with a unique structure that includes a benzonitrile group attached to an amino(cyclopropyl)methyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Amino(cyclopropyl)methyl]benzonitrile;hydrochloride typically involves the reaction of benzonitrile derivatives with cyclopropylmethylamine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high efficiency .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[Amino(cyclopropyl)methyl]benzonitrile;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce primary amines.

Scientific Research Applications

2-[Amino(cyclopropyl)methyl]benzonitrile;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[Amino(cyclopropyl)methyl]benzonitrile;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzonitrile: A structurally similar compound with a simpler amino group.

    Cyclopropylmethylamine: Shares the cyclopropylmethyl moiety but lacks the benzonitrile group.

Uniqueness

2-[Amino(cyclopropyl)methyl]benzonitrile;hydrochloride is unique due to the combination of the benzonitrile and amino(cyclopropyl)methyl groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C11H13ClN2

Molecular Weight

208.69 g/mol

IUPAC Name

2-[amino(cyclopropyl)methyl]benzonitrile;hydrochloride

InChI

InChI=1S/C11H12N2.ClH/c12-7-9-3-1-2-4-10(9)11(13)8-5-6-8;/h1-4,8,11H,5-6,13H2;1H

InChI Key

WDIULJVDHDMNAD-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=CC=CC=C2C#N)N.Cl

Origin of Product

United States

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